PDE3 Inhibitor Class Membership Supported by MeSH Authority — Pharmacological Classification Versus Cilostazol
The target compound is indexed in the NIH National Library of Medicine Medical Subject Headings (MeSH) database as a phosphodiesterase type 3 (PDE3) inhibitor with anti-platelet and vasodilating activity, placing it in the same pharmacologic category as the approved drug cilostazol [1]. Cilostazol exhibits a PDE3A IC₅₀ of 0.2 μM in cardiovascular tissue . While no quantitative IC₅₀ value is publicly available for the target compound against purified PDE3 isoforms, the MeSH classification provides authoritative class-level confirmation of PDE3 inhibitory activity. The target compound differs from cilostazol in three key structural dimensions: (i) thioether (–S–) versus alkoxy (–O–) linker, which alters bond length (~1.81 Å for C–S vs. ~1.43 Å for C–O) and conformational flexibility; (ii) fully aromatic quinoline versus 3,4-dihydro-2(1H)-quinolinone core, affecting planarity and π-stacking potential; and (iii) 1-phenyl versus 1-cyclohexyl tetrazole substituent, modifying steric bulk and lipophilicity at the PDE3 active site entrance [2]. These structural differences are expected to produce distinct PDE3 isoform selectivity profiles and pharmacokinetic behaviour relative to cilostazol.
| Evidence Dimension | PDE3 inhibitor class membership and structural divergence from clinical comparator cilostazol |
|---|---|
| Target Compound Data | MeSH-classified PDE3 inhibitor; quinoline core, thioether linker, 1-phenyltetrazole; MW 349.41 |
| Comparator Or Baseline | Cilostazol (CAS 73963-72-1): clinically validated PDE3A inhibitor, IC₅₀ = 0.2 μM; 2-oxo-quinolinone core, butoxy linker, 1-cyclohexyltetrazole; MW 369.46 |
| Quantified Difference | Structural divergence at linker (–S– vs. –O–(CH₂)₄–), core oxidation state (quinoline vs. quinolinone), and N-1 substituent (phenyl vs. cyclohexyl); no head-to-head IC₅₀ data available for the target compound |
| Conditions | MeSH pharmacological classification (authoritative controlled vocabulary). Cilostazol IC₅₀ data from human platelet PDE3A enzyme inhibition assay. |
Why This Matters
Procurement of this compound is justified for PDE3-targeted programs seeking to explore SAR beyond the cilostazol chemotype, particularly thioether-linked and phenyl-tetrazole-bearing analogs that have not been clinically evaluated.
- [1] Medical University of Warsaw Knowledge Base. MeSH Concept MeSH-M0132637: A quinoline and tetrazole derivative that acts as a phosphodiesterase type 3 inhibitor, with anti-platelet and vasodilating activity. https://ppm.wum.edu.pl/info/meshconcept/MeSH-M0132637 View Source
- [2] DrugBank. Cilostazol: 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, a quinolinone-derivative antiplatelet agent with vasodilating properties. DB01166. https://go.drugbank.com/drugs/DB01166 View Source
